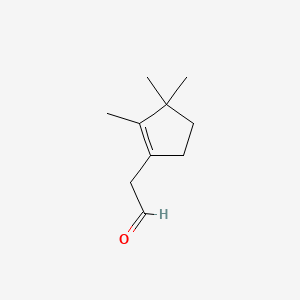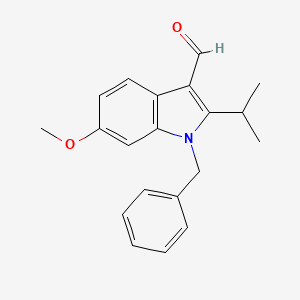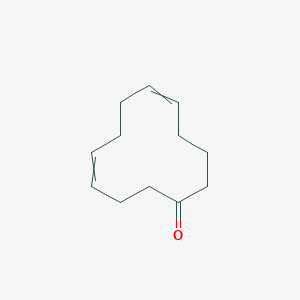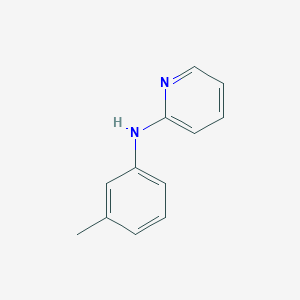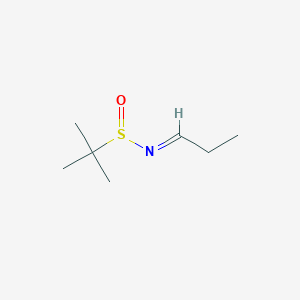
(R,E)-2-methyl-N-propylidenepropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-2-methyl-N-propylidenepropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides Sulfinamides are characterized by the presence of a sulfinyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-2-methyl-N-propylidenepropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Sulfinyl chloride and a primary amine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around 0-25°C.
Procedure: The sulfinyl chloride is slowly added to the amine solution with constant stirring. The reaction mixture is then allowed to react for a specified period, usually several hours, to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: (R,E)-2-methyl-N-propylidenepropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually conducted in an inert solvent like tetrahydrofuran.
Substitution: Various nucleophiles, such as alkoxides or amines, can be used for substitution reactions. The reaction conditions depend on the nature of the nucleophile and the desired product.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted sulfinamides.
Scientific Research Applications
(R,E)-2-methyl-N-propylidenepropane-2-sulfinamide has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (R,E)-2-methyl-N-propylidenepropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Sulfinamides: Other sulfinamides with different substituents on the nitrogen or sulfur atoms.
Sulfonamides: Compounds with a sulfonyl group instead of a sulfinyl group.
Sulfides: Compounds with a sulfur atom bonded to two carbon atoms.
Uniqueness: (R,E)-2-methyl-N-propylidenepropane-2-sulfinamide is unique due to its specific stereochemistry and the presence of both a sulfinyl and a propylidene group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
(NE)-2-methyl-N-propylidenepropane-2-sulfinamide |
InChI |
InChI=1S/C7H15NOS/c1-5-6-8-10(9)7(2,3)4/h6H,5H2,1-4H3/b8-6+ |
InChI Key |
NEOIAXZAEPWSIA-SOFGYWHQSA-N |
Isomeric SMILES |
CC/C=N/S(=O)C(C)(C)C |
Canonical SMILES |
CCC=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


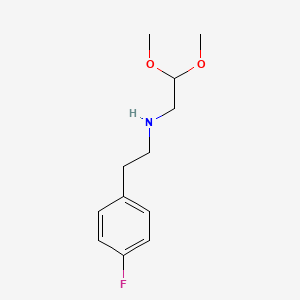
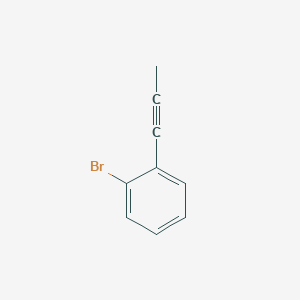
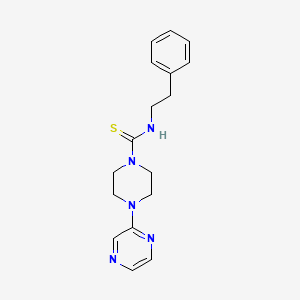
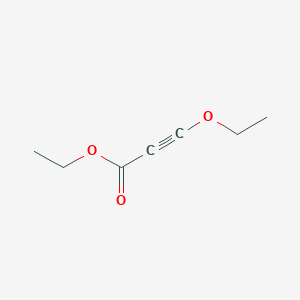
![1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl-](/img/structure/B8585565.png)
![2-[(1,2-Dichloroethenyl)oxy]aniline](/img/structure/B8585578.png)
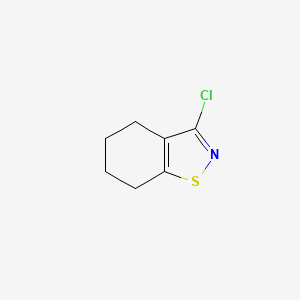
![N-[(2-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B8585594.png)
![2-(Benzo[b]thiophen-2-ylmethyl)malonic acid](/img/structure/B8585608.png)
